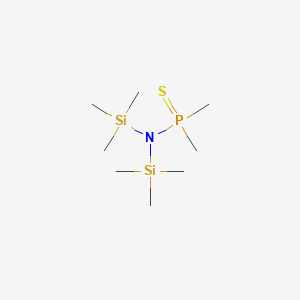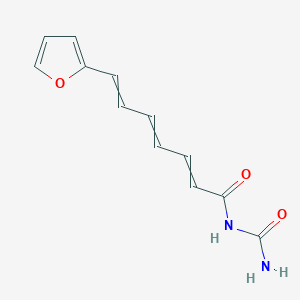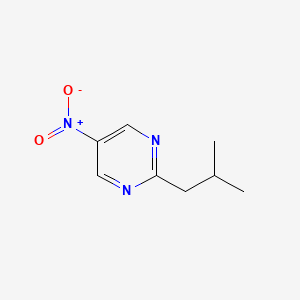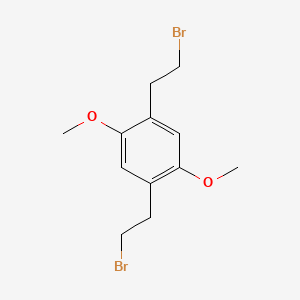![molecular formula C8H12N2O6S2 B14507626 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate CAS No. 64084-37-3](/img/structure/B14507626.png)
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound features a sulfonamide group attached to an ethyl hydrogen sulfate moiety, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl hydrogen sulfate. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but lacks the ethyl hydrogen sulfate moiety.
Ethyl hydrogen sulfate: Contains the sulfate group but lacks the sulfonamide group.
Sulfanilamide: A well-known sulfonamide antibiotic with a similar core structure.
Uniqueness
2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate is unique due to the presence of both the sulfonamide and ethyl hydrogen sulfate groups. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
64084-37-3 |
|---|---|
Molekularformel |
C8H12N2O6S2 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
2-[(4-aminophenyl)sulfonylamino]ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H12N2O6S2/c9-7-1-3-8(4-2-7)17(11,12)10-5-6-16-18(13,14)15/h1-4,10H,5-6,9H2,(H,13,14,15) |
InChI-Schlüssel |
QUDJFKVXACCGSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)

